molecular formula C16H12N4O3 B11591649 2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(4-nitrophenyl)methanone CAS No. 327078-81-9

2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(4-nitrophenyl)methanone

Cat. No.: B11591649
CAS No.: 327078-81-9
M. Wt: 308.29 g/mol
InChI Key: IOFOVUBOJCVNKZ-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(4-nitrophenyl)methanone is a heterocyclic compound that belongs to the class of imidazobenzimidazoles. This compound is characterized by its unique structure, which includes an imidazole ring fused to a benzimidazole ring, with a nitrophenyl group attached to the methanone moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(4-nitrophenyl)methanone typically involves the condensation of an aromatic aldehyde with o-phenylenediamine, followed by cyclization and nitration reactions. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to ensure the desired product yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs.

Chemical Reactions Analysis

2,3-Dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(4-nitrophenyl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(4-nitrophenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of phosphodiesterase 10A (PDE10A), leading to increased levels of cyclic nucleotides and modulation of signaling pathways . This inhibition can result in various physiological effects, including anti-inflammatory and neuroprotective actions.

Comparison with Similar Compounds

2,3-Dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(4-nitrophenyl)methanone can be compared with other imidazobenzimidazole derivatives, such as:

Properties

CAS No.

327078-81-9

Molecular Formula

C16H12N4O3

Molecular Weight

308.29 g/mol

IUPAC Name

1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(4-nitrophenyl)methanone

InChI

InChI=1S/C16H12N4O3/c21-15(11-5-7-12(8-6-11)20(22)23)19-10-9-18-14-4-2-1-3-13(14)17-16(18)19/h1-8H,9-10H2

InChI Key

IOFOVUBOJCVNKZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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